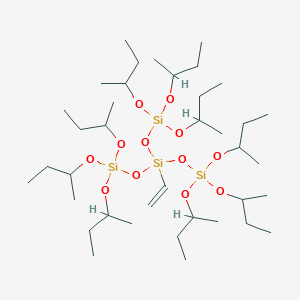
Vinyl-tris(tri-sec-butoxysiloxanyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl-tris(tri-sec-butoxysiloxanyl)silane is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is primarily used as a coupling agent, which helps to enhance the adhesion between organic polymers and inorganic materials. Its molecular formula is C27H60O9Si4, and it is often utilized in various industrial and research applications due to its ability to improve the mechanical and thermal properties of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl-tris(tri-sec-butoxysiloxanyl)silane typically involves the reaction of vinyltrichlorosilane with tri-sec-butoxysilanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Vinyltrichlorosilane+3Tri-sec-butoxysilanol→this compound+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Vinyl-tris(tri-sec-butoxysiloxanyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and sec-butanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Involves reagents such as hydrogen, halogens, or other electrophiles.
Major Products Formed
Hydrolysis: Produces silanols and sec-butanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Addition Reactions: Results in the formation of various addition products depending on the reagents used.
Applications De Recherche Scientifique
Vinyl-tris(tri-sec-butoxysiloxanyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of biocompatible materials for medical devices and implants.
Industry: Applied in the production of advanced composites, coatings, and adhesives to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of Vinyl-tris(tri-sec-butoxysiloxanyl)silane involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The vinyl group can undergo polymerization or addition reactions, leading to the formation of cross-linked networks. These interactions result in improved adhesion, mechanical strength, and thermal stability of the materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vinyltris(2-methoxyethoxy)silane
- Methyltris(tri-sec-butoxysilyloxy)silane
- Vinyltris(2-ethoxyethoxy)silane
Uniqueness
Vinyl-tris(tri-sec-butoxysiloxanyl)silane is unique due to its specific combination of vinyl and tri-sec-butoxysiloxanyl groups. This structure provides a balance of reactivity and stability, making it particularly effective as a coupling agent. Compared to similar compounds, it offers enhanced performance in terms of adhesion and compatibility with various substrates.
Propriétés
Numéro CAS |
60711-52-6 |
|---|---|
Formule moléculaire |
C38H84O12Si4 |
Poids moléculaire |
845.4 g/mol |
Nom IUPAC |
tributan-2-yl [ethenyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate |
InChI |
InChI=1S/C38H84O12Si4/c1-20-30(11)39-52(40-31(12)21-2,41-32(13)22-3)48-51(29-10,49-53(42-33(14)23-4,43-34(15)24-5)44-35(16)25-6)50-54(45-36(17)26-7,46-37(18)27-8)47-38(19)28-9/h29-38H,10,20-28H2,1-9,11-19H3 |
Clé InChI |
RDWIAMYLLHXUTB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C=C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
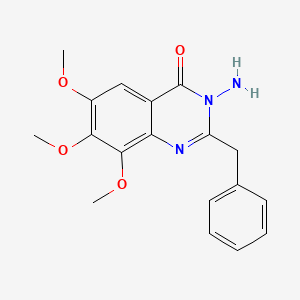
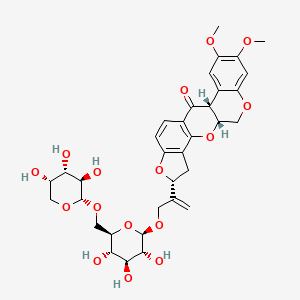
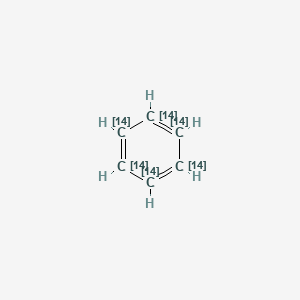
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
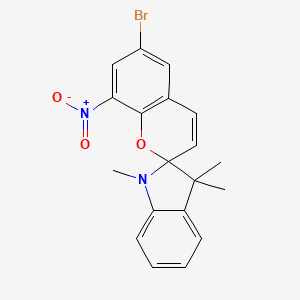
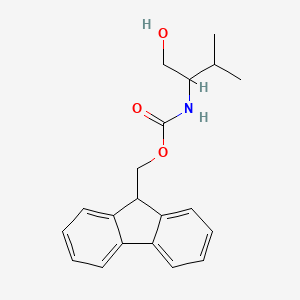

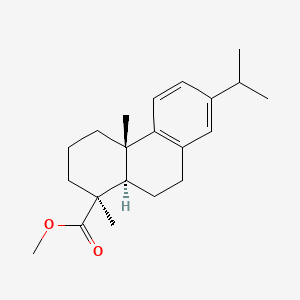
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)

